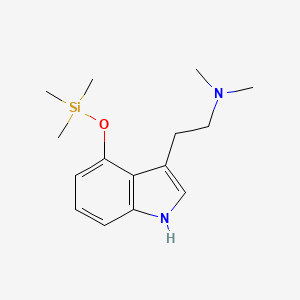
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethylsilyloxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized with a trimethylsilyloxy group. This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amine Introduction: The final step involves the introduction of the N,N-dimethylamino group. This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of specific biochemical pathways.
Comparación Con Compuestos Similares
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N,N-dimethyltryptamine (DMT): Both compounds share a similar indole core, but the presence of the trimethylsilyloxy group in this compound imparts different chemical properties and reactivity.
N,N-dimethyl-2-(3-indolyl)ethanamine: This compound lacks the trimethylsilyloxy group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
17943-16-7 |
|---|---|
Fórmula molecular |
C15H24N2OSi |
Peso molecular |
276.455 |
Nombre IUPAC |
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H24N2OSi/c1-17(2)10-9-12-11-16-13-7-6-8-14(15(12)13)18-19(3,4)5/h6-8,11,16H,9-10H2,1-5H3 |
Clave InChI |
IHNCHKSVUGVEDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[Si](C)(C)C |
Sinónimos |
N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















